2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide
Description
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide features a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety via a thioether linkage. The acetamide group is attached to a 2-ethylphenyl ring, contributing to its hydrophobic and steric profile. This structural motif is common in medicinal chemistry for targeting enzymes or receptors requiring aromatic and heterocyclic interactions .
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-15-7-5-6-8-16(15)22-18(25)11-26-19-10-17(20-12-21-19)24-14(3)9-13(2)23-24/h5-10,12H,4,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAGZGSJAZHXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines under acidic or basic conditions.
Synthesis of the pyrimidine ring: Using suitable precursors like amidines or guanidines with β-dicarbonyl compounds.
Thioether formation: Coupling the pyrazole and pyrimidine rings via a thioether linkage using thiolating agents.
Acetamide formation: Introducing the acetamide group through acylation reactions with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes nucleophilic substitution, particularly at the C4 position. For example:
- Reaction with amines : The 4-chloro derivative reacts with substituted anilines (e.g., 3-ethylaniline) in DMF at 80°C to form acetamide derivatives.
- Sulfur-based nucleophiles : Thiols or thiophenols displace leaving groups (e.g., chloride) under basic conditions (e.g., NaH in DMF) .
Example Reaction Pathway :Key Conditions: 80°C, 2–4 h, yields >80% .
Oxidation of the Thioether Linkage
The thioether (–S–) group is susceptible to oxidation:
- To sulfoxide (–SO–) : Controlled oxidation with HO/acetic acid at 50°C.
- To sulfone (–SO2_22–) : Stronger oxidants like mCPBA (meta-chloroperbenzoic acid) in CHCl.
Impact : Oxidation modifies electronic properties, potentially enhancing binding to biological targets (e.g., kinases).
Functionalization of the Acetamide Group
The acetamide moiety (–NHCOCH) participates in:
- Hydrolysis : Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, forming carboxylic acid derivatives .
- Acylation/alkylation : Reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., benzyl bromide) in the presence of triethylamine .
Example :
Pyrazole Ring Functionalization
- Electrophilic substitution : Nitration or halogenation at the 4-position of the pyrazole using HNO/HSO or NBS (N-bromosuccinimide).
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh).
Pyrimidine Ring Expansion
Reaction with malononitrile under microwave irradiation forms fused pyrido[2,3-d]pyrimidine systems .
Key Reaction Table
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, it may serve as a probe to study enzyme interactions, receptor binding, or cellular pathways.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound belongs to a family of pyrimidine-thioacetamide derivatives, where variations occur in the substituents on the phenyl ring and pyrimidine/pyrazole systems. Below is a detailed comparison of analogs from the provided evidence:
Table 1: Structural and Molecular Comparison
Functional Implications of Substituents
- Bromine’s bulkiness may sterically hinder interactions .
- Hydrophobic Groups (e.g., -CH₂CH₃, -CH₃) : The ethyl group in the target compound increases lipophilicity, likely improving membrane permeability compared to methyl-substituted analogs .
- Hydrogen-Bonding Moieties (e.g., -COCH₃) : The acetyl group in could participate in hydrogen bonding, influencing crystal packing or target interactions (as per Etter’s hydrogen-bonding analysis ).
Crystallographic and Database Insights
- Cambridge Structural Database (CSD) : While specific crystallographic data for these compounds is unavailable in the provided evidence, the CSD (containing >250,000 structures) is a critical resource for validating molecular geometries and intermolecular interactions .
- SHELX Software : Structural refinements for such compounds likely employ SHELXL, given its dominance in small-molecule crystallography .
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide , also known by its CAS number 2097865-33-1, is a complex organic molecule that features a pyrazole ring, a pyrimidine ring, and a thioacetamide moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.43 g/mol. Its structural components suggest a diverse range of interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.43 g/mol |
| CAS Number | 2097865-33-1 |
Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cellular functions.
- Inhibition of Enzymes : The compound may inhibit enzymes such as kinases or phosphodiesterases, which are involved in cell signaling pathways.
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced proliferation.
Biological Activities
The biological activities of this compound have been explored through various studies:
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrazole and pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : A related compound was found to have an IC50 value of against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM) .
Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation:
- Mechanism : They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to decreased inflammation .
Antimicrobial Properties
The presence of the pyrazole ring has been linked to antimicrobial activity:
- Broad Spectrum : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Study : A study investigated the cytotoxic effects of several pyrazole derivatives on cancer cell lines, revealing significant activity against glioma cells .
- Synthesis and Evaluation : Research focused on synthesizing new derivatives from the base structure and evaluating their biological activities, showing promising results in enzyme inhibition and cell viability assays .
- Structure-Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity is crucial for drug development. Variations in substituents on the pyrazole or pyrimidine rings can lead to enhanced efficacy or selectivity for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
